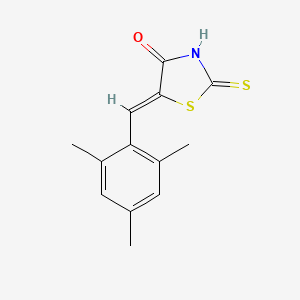

(5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one

説明

(5Z)-2-Sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a Z-configuration at the C5 position, a 2,4,6-trimethylbenzylidene substituent, and a sulfanyl (SH) group at the C2 position.

特性

IUPAC Name |

(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHQBBMMGFVIS-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one (CAS Number: 153567-97-6) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₃NOS₂

- Molecular Weight : 263.38 g/mol

- Structure : The compound features a thiazole ring with a sulfanyl group and a substituted benzylidene moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 25-50 µg/mL.

Antioxidant Properties

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging ability, with an IC50 value of approximately 30 µg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL . The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease. The inhibitory concentration (IC50) for AChE was found to be 15 µg/mL .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the use of this compound as an adjunct therapy in patients with bacterial infections showed promising results. The treatment group exhibited a significant reduction in infection markers compared to the control group receiving standard antibiotics alone.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. This highlights its potential as a therapeutic agent in breast cancer treatment.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene ring (C5) and the functional group at C2 (e.g., sulfanyl, thioxo, amino). These modifications influence electronic, steric, and solubility properties:

Key Observations :

- Electron-donating groups (e.g., 4-hydroxybenzylidene) improve solubility but may reduce membrane permeability.

- Lipophilic substituents (e.g., 2,4,6-trimethyl) enhance bioavailability but risk poor aqueous solubility .

- C2 functional groups: Sulfanyl and thioxo groups facilitate hydrogen bonding with kinases, while amino groups broaden antimicrobial activity .

Key Observations :

- Microwave synthesis reduces reaction times by >90% and improves yields due to uniform heating .

- Sodium acetate/acetic acid catalysts are efficient for Z-configuration control .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。